molecular formula C15H16BrNO2S B11794020 Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate

Cat. No.: B11794020
M. Wt: 354.3 g/mol
InChI Key: HESKRKKIQMVHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.26 g/mol . This compound is characterized by the presence of a quinoline ring substituted with bromine and methyl groups, and an ethyl thioacetate moiety.

Preparation Methods

The synthesis of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate typically involves the reaction of 6-bromo-4,8-dimethylquinoline-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with proteins, while the thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate can be compared with other quinoline derivatives and thioacetate compounds:

The uniqueness of this compound lies in its combined structural features, which enable diverse chemical reactivity and potential biological applications.

Properties

Molecular Formula

C15H16BrNO2S

Molecular Weight

354.3 g/mol

IUPAC Name

ethyl 2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetate

InChI

InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-9(2)12-7-11(16)5-10(3)15(12)17-13/h5-7H,4,8H2,1-3H3

InChI Key

HESKRKKIQMVHDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=C(C=C2C)Br)C(=C1)C

Origin of Product

United States

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